N-methyl-1-(3-methylphenyl)cyclohexan-1-amine
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Overview
Description
N-methyl-1-(3-methylphenyl)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines This compound is characterized by a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-methylphenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine and 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3-methylphenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-methyl-1-(3-methylphenyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-(3-methylphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(3-methylphenyl)cyclohexan-1-amine
- 3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine
- 3-methyl-N-[(3-methylphenyl)methyl]cyclohexan-1-amine
Uniqueness
N-methyl-1-(3-methylphenyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
802826-28-4 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-methyl-1-(3-methylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c1-12-7-6-8-13(11-12)14(15-2)9-4-3-5-10-14/h6-8,11,15H,3-5,9-10H2,1-2H3 |
InChI Key |
SAHPEDVLBKEXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)NC |
Origin of Product |
United States |
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